molecular formula C13H15BrO4 B13969301 4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid

4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid

Cat. No.: B13969301
M. Wt: 315.16 g/mol
InChI Key: OZEDFKFOVWDARO-UHFFFAOYSA-N
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Description

4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetoxymethyl group, a bromine atom, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid can be achieved through several synthetic routesThe reaction conditions typically include the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The acetoxymethyl group may enhance its ability to penetrate biological membranes, while the bromine atom can participate in various biochemical reactions. The compound may exert its effects through modulation of enzyme activity or interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Acetoxymethyl)-2-bromophenyl)butanoic acid is unique due to the presence of both the acetoxymethyl and bromine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15BrO4

Molecular Weight

315.16 g/mol

IUPAC Name

4-[3-(acetyloxymethyl)-2-bromophenyl]butanoic acid

InChI

InChI=1S/C13H15BrO4/c1-9(15)18-8-11-6-2-4-10(13(11)14)5-3-7-12(16)17/h2,4,6H,3,5,7-8H2,1H3,(H,16,17)

InChI Key

OZEDFKFOVWDARO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=CC(=C1Br)CCCC(=O)O

Origin of Product

United States

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